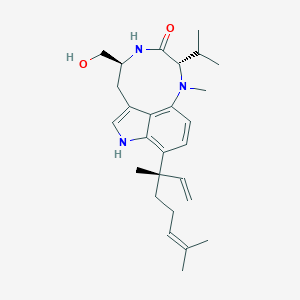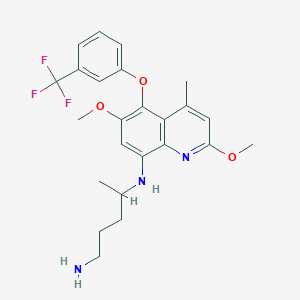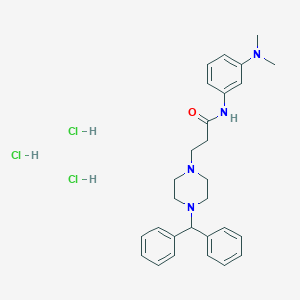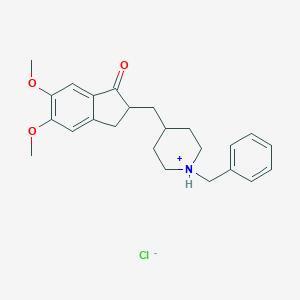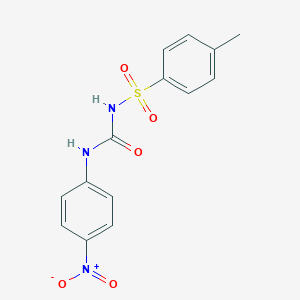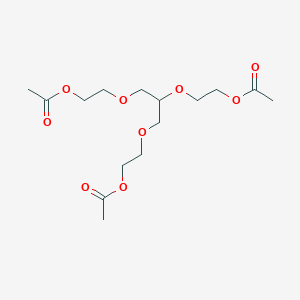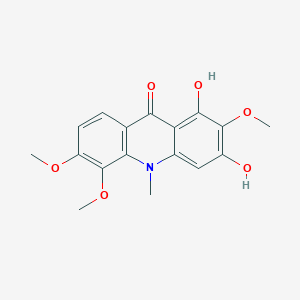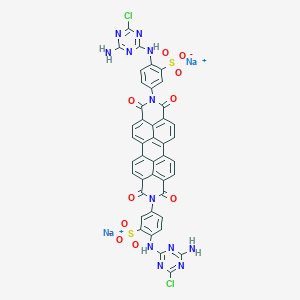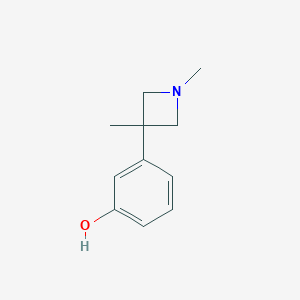
Phenol, 3-(1,3-dimethyl-3-azetidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMXAA and is a synthetic analog of the natural compound flavone acetic acid. DMXAA has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of DMXAA involves the activation of the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a role in inducing tumor necrosis and inhibiting angiogenesis, leading to the destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMXAA has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. DMXAA has also been shown to induce apoptosis in cancer cells and inhibit the growth of blood vessels, which are important for the survival of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, DMXAA also has some limitations. It can be difficult to obtain in large quantities, which can limit the scale of experiments. It also has a short half-life in vivo, which can make it challenging to administer and study.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the identification of biomarkers that can predict response to DMXAA treatment. Additionally, there is interest in exploring the potential of DMXAA in combination with other immunotherapeutic agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 3-amino-1,2-propanediol with ethyl acetoacetate to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to form the final product. This method has been reported to yield DMXAA with high purity and good yield.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential applications in cancer therapy. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
19832-27-0 |
|---|---|
Nombre del producto |
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Otros números CAS |
19832-27-0 |
Sinónimos |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



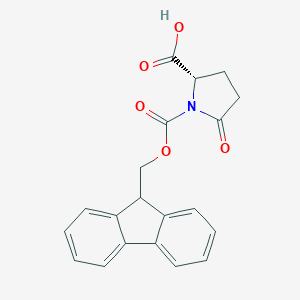
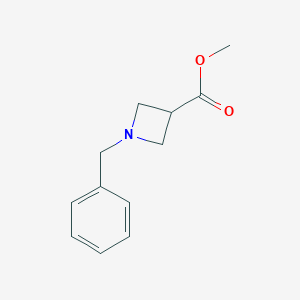
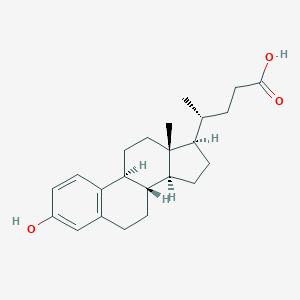
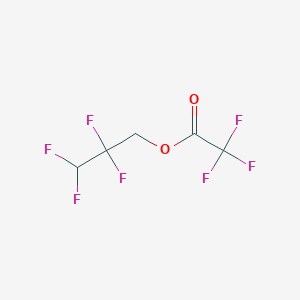
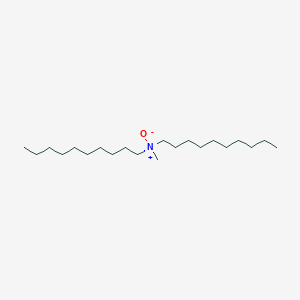
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
